TAK285-Iodo -

TAK285-Iodo

Catalog Number: EVT-256007
CAS Number:
Molecular Formula: C25H25ClIN5O3
Molecular Weight: 605.8615
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK285-Iodo is an analogue of TAK285, in which the trifluoro group is replaced by iodo. TAK-285 is a novel dual erbB protein kinase inhibitor that specifically targets human epidermal growth factor receptor (EGFR) and HER2. TAK-285 is currently being developed by Takeda.
Overview

TAK-285, also known as TAK285-Iodo, is an investigational compound primarily classified as an epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) inhibitor. It is designed to target and inhibit the activity of these receptors, which are often overexpressed in various cancers, making it a potential therapeutic agent in oncology.

Source and Classification

TAK-285 was developed by Takeda Pharmaceutical Company and is part of a broader class of compounds aimed at treating cancers associated with abnormal signaling through the EGFR and HER2 pathways. These pathways are crucial for cell proliferation and survival, and their dysregulation is implicated in many malignancies, including breast and lung cancers. TAK-285 is categorized as a small molecule inhibitor, specifically targeting the tyrosine kinase domain of these receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of TAK-285 involves several key steps that utilize various chemical reactions to construct its complex structure. The general synthetic pathway includes:

Technical Considerations

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yields and purity. Characterization methods such as nuclear magnetic resonance spectroscopy (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the final product .

Molecular Structure Analysis

Structure Data

The molecular structure of TAK-285 includes several functional groups that contribute to its inhibitory activity against EGFR and HER2. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈ClF₃N₂O
  • Molecular Weight: Approximately 372.8 g/mol
  • Key Functional Groups: The structure features an imidazole ring, a trifluoromethyl group, and a chloro-substituted aromatic system.

Structural Confirmation

The structural integrity of TAK-285 is confirmed through spectroscopic techniques such as NMR and mass spectrometry, which provide information on the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Reactions Involved

TAK-285 undergoes various chemical reactions that enhance its therapeutic potential:

  1. Receptor Binding: The primary reaction involves binding to the ATP-binding site of EGFR and HER2, inhibiting their phosphorylation and subsequent signaling pathways.
  2. Inhibition Assays: In vitro assays demonstrate that TAK-285 effectively inhibits kinase activity in cell lines overexpressing EGFR or HER2, with reported inhibition rates ranging from 88% to over 94% depending on the derivative .

Technical Details

The inhibitory mechanism involves competitive binding with ATP at the kinase domain, leading to reduced receptor activation and downstream signaling that promotes cancer cell proliferation.

Mechanism of Action

Process Overview

TAK-285 exerts its anticancer effects primarily through:

  1. Inhibition of Tyrosine Kinase Activity: By binding to the active site of EGFR and HER2, TAK-285 prevents autophosphorylation and activation of these receptors.
  2. Induction of Apoptosis: The inhibition leads to altered signaling cascades that promote programmed cell death in cancer cells.

Data Supporting Mechanism

Cell-based assays have shown that treatment with TAK-285 results in decreased levels of phosphorylated ERK and Akt proteins, indicating effective blockade of downstream signaling pathways associated with cell survival and proliferation .

Physical and Chemical Properties Analysis

Physical Properties

TAK-285 is characterized by:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) but exhibits limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with targets within biological systems without significant off-target effects noted in preliminary studies.
Applications

Scientific Uses

TAK-285 is primarily investigated for its potential use in treating cancers characterized by overexpression or mutation of EGFR or HER2. Clinical trials are ongoing to evaluate its efficacy in various malignancies, including non-small cell lung cancer and breast cancer.

Introduction

Role of HER2/EGFR Signaling in Oncogenesis and Metastasis

The human epidermal growth factor receptor (HER) family, particularly HER2 (ErbB2) and EGFR (HER1/ErbB1), are well-validated oncogenic drivers. Upon dimerization—notably HER2-HER3 heterodimers—these receptors activate potent downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote uncontrolled cell proliferation, survival, and metastasis [4]. HER2 overexpression occurs in ~25% of breast cancers and is linked to aggressive disease and poor prognosis. Critically, HER3, though kinase-dead, provides essential PI3K-binding sites that amplify oncogenic signaling. In HER2-amplified cancers, HER2 phosphorylates HER3 (trans-phosphorylation), sustaining Akt activation and tumor growth [4]. This dependency creates a therapeutic vulnerability for dual HER2/EGFR inhibitors like TAK-285.

Table 1: Key Molecular Features of HER Family Members in Oncology

ReceptorKinase ActivityPrimary Dimer PartnersKey Oncogenic Role
HER2 (ErbB2)ActiveHER3, EGFRAmplified in breast/gastric cancers; drives proliferation
EGFR (HER1)ActiveHER2, HER3Mutated/overexpressed in NSCLC, HNSCC; promotes survival
HER3 (ErbB3)InactiveHER2, EGFRCritical PI3K/Akt activator; resistance mediator

Challenges in Targeting HER2/EGFR in Central Nervous System (CNS) Malignancies

A major limitation of existing HER2/EGFR inhibitors (e.g., lapatinib, neratinib) is their inadequate efficacy against brain metastases, which develop in 30–50% of advanced HER2-positive breast cancer patients. This failure stems from two interrelated barriers:

  • Blood-Brain Barrier (BBB) Penetration: Tight endothelial junctions restrict paracellular diffusion of large or polar molecules.
  • Efflux Transporter Activity: P-glycoprotein (Pgp) actively exports substrates like lapatinib from the brain parenchyma back into the bloodstream [1]. In vitro Caco-2 cell models confirm lapatinib and neratinib are Pgp substrates, exhibiting low permeability (apparent permeability coefficient Papp < 1 × 10⁻⁶ cm/s). Consequently, their brain-to-plasma AUC ratios in rats are minimal (0.03–0.08), severely limiting intracranial exposure [3].

Rationale for Developing Non-Pgp Substrate Inhibitors

TAK-285, an investigational oral pyrimidine-based inhibitor, was engineered to overcome efflux-mediated resistance. Key pharmacological advantages include:

  • Non-Pgp Substrate Status: Unlike lapatinib, TAK-285 is not recognized by Pgp efflux pumps, enabling sustained CNS accumulation [1] [3].
  • Enhanced BBB Penetration: In rat models with intact BBB, TAK-285 achieves a brain-to-plasma AUC ratio of ~0.4—5–13× higher than lapatinib or neratinib [3].
  • Dual HER2/EGFR Potency: Biochemically, TAK-285 inhibits HER2 and EGFR kinases with IC50 values of 17 nM and 23 nM, respectively, comparable to lapatinib [1] [4]. This activity translates into robust antitumor effects in subcutaneous xenograft models (e.g., BT-474 breast cancer) [1].

Table 2: Comparative BBB Penetration and Efflux Susceptibility of HER2/EGFR Inhibitors

CompoundPgp Substrate?Caco-2 Papp (×10⁻⁶ cm/s)Brain-to-Plasma AUC Ratio (Rat)
TAK-285No>10 (High permeability)0.4
LapatinibYes<1 (Low permeability)0.03
NeratinibYes<1 (Low permeability)0.08

Data derived from Caco-2 models and rat pharmacokinetic studies [1] [3].

Properties

Product Name

TAK285-Iodo

Molecular Formula

C25H25ClIN5O3

Molecular Weight

605.8615

SMILES

CC(O)(CC(NCCN1C=CC2=NC=NC(NC3=CC=C(C(Cl)=C3)OC4=CC=CC(I)=C4)=C21)=O)C

Synonyms

TAK285-Iodo; TAK-285-Iodo; TAK 285-Iodo; TAK285 derative.;N-(2-(4-((3-chloro-4-(3-iodophenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.